N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both benzimidazole and acetylamino phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with a suitable aldehyde under oxidative conditions.
Nitration: The benzimidazole derivative is then nitrated using a nitrating agent such as nitric acid.
Thioether Formation: The nitro-benzimidazole is reacted with a thiol compound to form the thioether linkage.
Acetylation: The final step involves acetylation of the amino group on the phenyl ring using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The acetylamino group can be substituted under nucleophilic conditions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the free amine.
Scientific Research Applications
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core is known to bind to various biological targets, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and its derivatives.
Acetylamino Phenyl Compounds: Compounds such as N-acetyl-3-aminophenol.
Uniqueness
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the benzimidazole and acetylamino phenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-10(23)18-11-3-2-4-12(7-11)19-16(24)9-27-17-20-14-6-5-13(22(25)26)8-15(14)21-17/h2-8H,9H2,1H3,(H,18,23)(H,19,24)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXLILLPWXWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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